molecular formula C18H20O B082175 4-Tert-butyl-2'-methylbenzophenone CAS No. 14252-16-5

4-Tert-butyl-2'-methylbenzophenone

Cat. No. B082175
CAS RN: 14252-16-5
M. Wt: 252.3 g/mol
InChI Key: GRJQUSDNXCHZTG-UHFFFAOYSA-N
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Description

4-Tert-butyl-2'-methylbenzophenone is a compound of interest due to its structural uniqueness and potential applications in various fields, such as materials science and organic chemistry. Its synthesis and characterization involve complex organic reactions and advanced analytical techniques to elucidate its properties and potential applications.

Synthesis Analysis

The synthesis of compounds related to 4-Tert-butyl-2'-methylbenzophenone involves multi-step organic reactions, starting from basic aromatic compounds. An example is the synthesis of 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone), which demonstrates the complexity and precision required in synthesizing such compounds (Gupta et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone), has been analyzed using X-ray crystallography and Density Functional Theory (DFT) calculations. These studies reveal intricate details about bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule, highlighting the non-coplanarity of benzene rings and the presence of intramolecular hydrogen bonding (Gupta et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-Tert-butyl-2'-methylbenzophenone derivatives are characterized by their regioselectivity and efficiency. For instance, the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite showcases the compound's reactivity and the role of tert-butyl nitrite as both a nitrosation reagent and an oxidant in palladium-catalyzed reactions (Wang et al., 2018).

Physical Properties Analysis

The physical properties of 4-Tert-butyl-2'-methylbenzophenone and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science. The crystal structure and DFT study of related compounds provide insights into their stability and interactions, influencing their physical properties (Gupta et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Tert-butyl-2'-methylbenzophenone derivatives, such as reactivity towards various reagents, oxidative stability, and potential as a catalyst or stabilizer in polymerization reactions, are of significant interest. For example, reactions of sterically hindered phenols with trimethylaluminum highlight the compound's role in catalyzing "living" and "immortal" polymerization of epsilon-caprolactone, indicating its utility in polymer chemistry (Hsueh et al., 2002).

Scientific Research Applications

  • Synthesis and Magnetic Properties of Metal Compounds : 4-Tert-butyl-2'-methylbenzophenone has been used in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds show properties like weak ferromagnetic and antiferromagnetic interactions and single-molecule magnet behavior under certain conditions (Yadav et al., 2015).

  • Crystal Structure Analysis : The compound has been analyzed for its crystal structure, which aids in understanding molecular geometry and interactions. Such studies contribute to the broader field of material sciences and molecular engineering (Gupta et al., 2012).

  • Role in Polymer Degradation and Stability : It plays a significant role in the stabilization of polymers. Studies have explored its effectiveness as a thermal stabilizer for polymers and its unique stabilizing mechanisms (Yachigo et al., 1988; König et al., 1986).

  • Catalysis in Organic Reactions : It has been used in catalytic reactions, such as in hydroborations of alkenes, demonstrating its utility in synthetic organic chemistry (Hunter et al., 2011).

  • Kinetics in Chemical Reactions : Its derivatives are used to study the kinetics of reactions like the alkylation of phenol, offering insights into reaction mechanisms and efficiencies (Elavarasan et al., 2011).

  • Environmental Impact and Degradation : Understanding the degradation products and mechanisms of this compound is essential in assessing its environmental impact, especially when used in materials like polyethylene (Daun et al., 1974).

  • Exploration of Spin Interaction in Metal Complexes : The compound is involved in the study of spin interactions in zinc complexes, contributing to the field of molecular magnetism and coordination chemistry (Orio et al., 2010).

  • Antioxidant Properties in Various Applications : Its role as an antioxidant in different applications, such as in the food industry or in plastics, is a significant area of research, focusing on both its effectiveness and potential health impacts (Schmidtkunz et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, tert-Butylbenzene, indicates that it is a flammable liquid and vapor and can cause skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

(4-tert-butylphenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-7-5-6-8-16(13)17(19)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJQUSDNXCHZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479500
Record name 4-TERT-BUTYL-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2'-methylbenzophenone

CAS RN

14252-16-5
Record name 4-TERT-BUTYL-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VF Donyagina, EA Luk” yanets - Russian journal of general chemistry, 2005 - Springer
… The starting 2-methylbenzophenones, 2-methylbenzophenone XVII, 4,4`-di(tert-butyl)-2-methylbenzophenone XVIII, 4`-tert-butyl-2-methylbenzophenone XIX, 5-tert-butyl-2-…
Number of citations: 3 link.springer.com

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